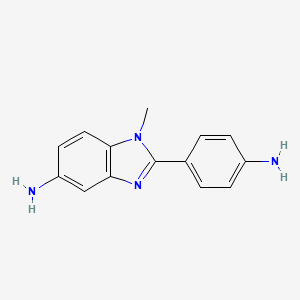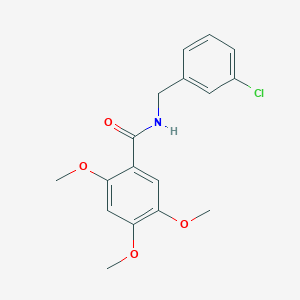
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are essential regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-737 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various cancers.
Mécanisme D'action
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-XL, and Bcl-w. By binding to these proteins, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine prevents their interaction with pro-apoptotic proteins, such as Bax and Bak, leading to their activation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has been shown to induce apoptosis in cancer cells with high levels of Bcl-2 family proteins, while sparing normal cells with low levels of these proteins. 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cell death. However, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has been reported to have limited efficacy in certain cancer types, such as multiple myeloma, which may be due to the expression of other anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has several advantages for use in lab experiments, including its high potency and specificity for Bcl-2 family proteins. However, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has a short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
Future research on 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine may focus on the development of more potent and selective inhibitors of Bcl-2 family proteins, as well as the identification of biomarkers that can predict response to 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine treatment. In addition, combination therapies that target multiple pathways involved in cancer cell survival and proliferation may enhance the efficacy of 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine in the treatment of various cancer types.
Méthodes De Synthèse
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine can be synthesized using a multi-step process that involves the coupling of 2-aminophenyl-1-methyl-1H-benzimidazole with 4-nitroaniline, followed by reduction and deprotection steps. The final product is obtained through crystallization and purification steps.
Applications De Recherche Scientifique
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine induces apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic Bcl-2 family proteins, leading to activation of the pro-apoptotic proteins. 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has shown promising results in vitro and in vivo in various cancer types, including leukemia, lymphoma, melanoma, and lung cancer.
Propriétés
IUPAC Name |
2-(4-aminophenyl)-1-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDAWVLYVIAXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-1-methylbenzimidazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)


![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)




![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)